molecular formula C7H7N5O3 B6244957 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid CAS No. 2324097-02-9

2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid

Cat. No. B6244957
CAS RN: 2324097-02-9
M. Wt: 209.2
InChI Key:
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Description

2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid, commonly known as 5-methyl-1,2,3,4-tetrazol-3-acetic acid (MTA), is an organic compound belonging to the family of tetrazole derivatives. It is an important synthetic intermediate for the production of various organic compounds and has been used in a wide range of scientific research applications. MTA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has a wide range of scientific research applications, including its use as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of pharmaceuticals, and as a building block for the synthesis of novel compounds. 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has also been used in the synthesis of polymers, dyes, and other materials. In addition, 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has been used in the synthesis of various pharmaceuticals, including antifungal agents and anti-inflammatory drugs.

Mechanism of Action

2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid acts as an electron acceptor in organic synthesis reactions. It is also a strong acid, and its acidic properties allow it to act as a catalyst in the synthesis of organic compounds. 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid is also used as a reagent in the synthesis of pharmaceuticals, as it can act as a nucleophile and react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has been studied for its biochemical and physiological effects. Studies have shown that 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid can act as an antioxidant, scavenging free radicals and preventing oxidative damage. 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has also been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and its acidic properties make it useful for the synthesis of organic compounds. 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid is also a relatively stable compound, making it suitable for use in long-term experiments. However, 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has some limitations for use in laboratory experiments. It is a strong acid, and its acidic properties can cause it to react with other compounds, leading to unwanted side reactions. 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid is also a relatively toxic compound, and precautions should be taken when handling it.

Future Directions

2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on further exploring the biochemical and physiological effects of 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid, as well as its potential applications in the synthesis of pharmaceuticals and other materials. In addition, research should focus on developing new methods for synthesizing 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid, as well as improving its stability and safety for use in laboratory experiments. Finally, 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid has potential applications in the treatment of neurodegenerative diseases, and further research should focus on exploring its potential therapeutic effects.

Synthesis Methods

2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid can be synthesized through a number of methods. One of the most commonly used methods is the reaction between hydrazine and acetic acid in the presence of a catalyst, such as ammonium chloride. This reaction results in the formation of 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid and water. Other methods include the reaction between hydrazine and acetic anhydride, or the reaction between hydrazine and acetic acid in the presence of a base, such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid' involves the synthesis of the intermediate 5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazole, which is then reacted with acetic acid to form the final product. The synthesis of the intermediate involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with sodium azide, followed by cyclization with triethyl orthoformate and hydrolysis. The final product is obtained by reacting the intermediate with acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "5-methyl-1,2-oxazole-4-carboxylic acid", "sodium azide", "triethyl orthoformate", "acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: React 5-methyl-1,2-oxazole-4-carboxylic acid with sodium azide in the presence of a solvent such as dimethylformamide (DMF) to form the corresponding azide intermediate.", "Step 2: Cyclize the azide intermediate with triethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form 5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazole.", "Step 3: Hydrolyze the tetrazole intermediate with a base such as sodium hydroxide to obtain the final intermediate.", "Step 4: React the final intermediate with acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-[5-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1,2-oxazol-3-yl]acetic acid." ] }

CAS RN

2324097-02-9

Molecular Formula

C7H7N5O3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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